N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
Description
N-[(2Z)-3-(3-Chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 3-chlorophenyl substituent and a cyclopropanecarboxamide group. While specific biological data for this compound are unavailable in the provided evidence, its structural features—such as the chlorophenyl group and cyclopropane ring—are commonly associated with antimicrobial, anticancer, or kinase-inhibitory activities in related molecules .
Properties
Molecular Formula |
C15H15ClN2O3S2 |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-[3-(3-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H15ClN2O3S2/c16-10-2-1-3-11(6-10)18-12-7-23(20,21)8-13(12)22-15(18)17-14(19)9-4-5-9/h1-3,6,9,12-13H,4-5,7-8H2 |
InChI Key |
JJTZOTSSFWENJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group and the cyclopropane carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiazole and related structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi.
- Anticancer Properties : Preliminary investigations suggest that this compound may interact with specific enzymes or receptors involved in cancer cell proliferation .
- Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory pathways, making it a candidate for further research in treating inflammatory diseases.
Applications in Medicinal Chemistry
Given its unique structural features and biological activities, this compound holds promise in various applications:
- Drug Development : Its potential as a lead compound for developing new antimicrobial or anticancer drugs makes it a subject of interest in pharmaceutical research.
- Biological Research : The compound can be utilized in studies exploring biomolecule-ligand interactions to understand better the underlying mechanisms of diseases.
- Therapeutic Agents : Investigations into its efficacy as an anti-inflammatory agent could pave the way for new treatments for chronic inflammatory conditions.
- Antimicrobial Efficacy Study :
- A study evaluating the antimicrobial properties of various thiazole derivatives found that N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide exhibited significant inhibition against Gram-positive bacteria.
- Cancer Cell Proliferation Inhibition :
- Preliminary laboratory studies indicated that this compound could inhibit proliferation in specific cancer cell lines through apoptosis induction mechanisms.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Comparisons :
- Synthetic Yield : Both 11a and 11b were synthesized in 68% yield via condensation reactions, suggesting moderate efficiency .
- Physicochemical Properties: Melting Points: 11a (243–246°C) vs. 11b (213–215°C), indicating substituent-dependent crystallinity. Spectroscopy: IR spectra confirmed CN stretches (~2,219 cm⁻¹) in both, while NMR data revealed distinct aromatic proton environments due to trimethyl (11a) vs. cyano (11b) substituents .
- Functional Groups : Unlike the target compound, these analogs lack sulfone groups but incorporate nitrile (CN) and furan moieties, which may influence electronic properties and bioactivity.
Thiadiazol-2-Ylidene Derivatives ()
Compound 4h (N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide) shares the 3-chlorophenyl group with the target compound but features a thiadiazole core.
Key Comparisons :
- Synthesis : Prepared in 82% yield via condensation, higher than the thiazolo-pyrimidine analogs .
- Functional Groups : The acryloyl and benzamide groups in 4h contrast with the cyclopropanecarboxamide and sulfone in the target compound. IR data (C=O stretches at 1,690 and 1,638 cm⁻¹) highlight carbonyl reactivity differences .
- Bioactivity Potential: Thiadiazoles are known for antimicrobial and anti-inflammatory activities; the dimethylamino group in 4h may enhance solubility and target binding.
Triazole-Thione Derivatives ()
The triazole-thione compound in contains a 2-chlorophenyl group and forms hydrogen-bonded networks. While structurally distinct from the target compound, its chlorophenyl substituent and hydrogen-bonding capacity suggest shared physicochemical behaviors, such as moderate solubility and crystalline stability .
Thiazolylmethylcarbamate Analogs ()
These analogs (e.g., compounds n , o , y , z ) feature thiazole rings with hydroperoxy and ureido substituents. Unlike the target compound, their complexity (e.g., multiple stereocenters, hydroperoxy groups) suggests specialized applications, such as protease inhibition. The cyclopropane carboxamide in the target compound may offer steric advantages over bulkier substituents in these analogs .
Biological Activity
N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H13ClN2O3S2
- Molecular Weight : 344.83 g/mol
- InChIKey : ZKYCMLQDQOHVIC-SQFISAMPSA-N
The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in cellular processes. The presence of the thieno[3,4-d][1,3]thiazole moiety suggests potential inhibition of specific enzymes or receptors, particularly those involved in cancer pathways and inflammation.
Biological Activity Overview
Research indicates that this compound exhibits the following biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated effectiveness against breast and lung cancer cells by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound has been reported to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Effects : Preliminary data indicate that it possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction of cytokine levels | |
| Antimicrobial | Activity against Gram-positive bacteria |
Case Study 1: Anticancer Activity
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM). The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, administration of the compound significantly reduced paw swelling and levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound, and how do reaction conditions (e.g., solvent, catalyst) influence yield and purity?
The compound is synthesized via multi-step reactions involving cyclopropanecarboxamide precursors and heterocyclic intermediates. A key step includes condensation reactions under reflux conditions with acetic anhydride/acetic acid mixtures and sodium acetate as a catalyst, achieving yields of ~68% (similar to methods in ). Purification involves crystallization from solvents like DMF/water, with structural confirmation via IR (C=O, CN stretches), NMR (proton environments), and mass spectrometry (molecular ion peaks) .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state arrangement?
Single-crystal X-ray diffraction reveals a hydrogen-bonded network stabilized by N–H···O, N–H···S, and O–H···S interactions (e.g., bond lengths: 2.85–3.20 Å). These interactions form hexameric assemblies, as observed in analogous tetrahydrothieno-thiazole derivatives. R factors (≤0.05) and wR values (≤0.15) ensure structural reliability .
Q. What spectroscopic techniques are critical for confirming the compound’s structure and purity post-synthesis?
- IR spectroscopy : Identifies functional groups (e.g., sulfone S=O at ~1,100–1,300 cm⁻¹, CN at ~2,200 cm⁻¹).
- NMR : ^1H NMR resolves substituent environments (e.g., cyclopropane protons at δ 1.5–2.5 ppm), while ^13C NMR confirms carbonyl and aromatic carbons.
- Mass spectrometry : Molecular ion peaks (e.g., m/z 386–403) validate molecular formulas .
Advanced Research Questions
Q. How can computational chemistry resolve discrepancies between experimental spectral data and theoretical predictions (e.g., NMR chemical shifts, IR vibrational modes)?
Quantum chemical calculations (e.g., DFT) optimize molecular geometries and simulate spectra. Discrepancies in predicted vs. observed NMR/IR data are addressed by adjusting solvent effect models or revisiting tautomeric equilibria. Feedback loops integrating experimental data refine computational parameters, as demonstrated in reaction path search methodologies .
Q. What strategies optimize the synthetic pathway for scalability while preserving stereochemical integrity?
- Process control : Automated systems adjust reflux time/temperature based on real-time HPLC monitoring.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst screening : Heterogeneous catalysts reduce side reactions. AI-driven platforms (e.g., COMSOL Multiphysics) simulate reaction trajectories to prioritize high-yield conditions .
Q. How do researchers analyze and reconcile contradictions in crystallographic data (e.g., bond length deviations, R-factor inconsistencies)?
Contradictions arise from disordered solvent molecules or thermal motion. Strategies include:
Q. What role do sulfone groups (5,5-dioxide) play in modulating the compound’s reactivity or solubility?
Sulfone groups enhance polarity, improving solubility in polar solvents (e.g., DMSO). They also stabilize the thieno-thiazole ring via electron-withdrawing effects, influencing reactivity in nucleophilic substitutions. Hydrogen bonding involving sulfone oxygen atoms further affects crystal packing .
Q. How are machine learning (ML) models applied to predict novel derivatives or reaction outcomes for this compound?
ML algorithms trained on reaction databases (e.g., PubChem) predict substituent compatibility and regio-/stereoselectivity. For example, ML-driven virtual screening identifies aromatic aldehydes that favor high-yield condensations. ML also optimizes solvent-catalyst combinations using historical yield data .
Methodological Notes
- Data reliability : Exclude non-peer-reviewed sources (e.g., benchchem.com ). Prioritize crystallographic data with low R factors (<0.05) and spectroscopic data validated against synthetic intermediates.
- Contradiction management : Cross-reference computational predictions (DFT, ML) with experimental data to resolve outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
